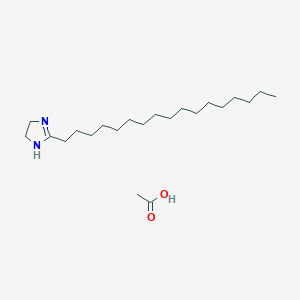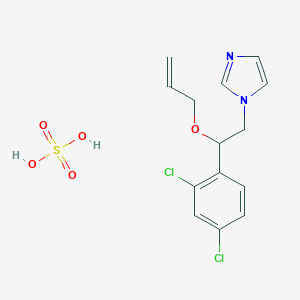
Methyl 4-(4-chloro-2-methylphenoxy)butanoate
Descripción general
Descripción
“Methyl 4-(4-chloro-2-methylphenoxy)butanoate” is a chemical compound with the CAS Number: 57153-18-1 . It has a molecular weight of 242.7 . The IUPAC name for this compound is “methyl 4-(4-chloro-2-methylphenoxy)butanoate” and its InChI Code is "1S/C12H15ClO3/c1-9-8-10 (13)5-6-11 (9)16-7-3-4-12 (14)15-2/h5-6,8H,3-4,7H2,1-2H3" .
Aplicaciones Científicas De Investigación
-
Herbicidal Ionic Liquids
- Field : Chemical Technology
- Application : This compound is used in the synthesis of herbicidal ionic liquids .
- Method : The compound is combined with various cations to form different ionic liquids . The exact procedures and parameters would depend on the specific cation used.
- Results : The resulting ionic liquids have been evaluated for their biological activity, although the exact results and data are not specified in the source .
-
Thermodynamic Property Data
- Field : Thermodynamics
- Application : This compound is studied for its thermodynamic properties .
- Method : The properties are determined through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results include critically evaluated thermodynamic property data for the compound .
-
Synthesis of Various Ionic Liquids
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various ionic liquids . These ionic liquids have different alkyl chains and are used for various purposes.
- Method : The compound is combined with different alkyl chains to form various ionic liquids . The exact procedures and parameters would depend on the specific alkyl chain used.
- Results : The resulting ionic liquids have different properties depending on the alkyl chain used .
-
Estrogen Receptor Binding
- Field : Biochemistry
- Application : This compound has been found to bind to estrogen receptors with an affinity similar to that of ESR1 .
- Method : The binding affinity is determined through biochemical assays .
- Results : The compound activates expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .
-
Synthesis of Various Alkyl Chains
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various alkyl chains . These alkyl chains have different properties and are used for various purposes.
- Method : The compound is combined with different alkyl chains to form various compounds . The exact procedures and parameters would depend on the specific alkyl chain used.
- Results : The resulting compounds have different properties depending on the alkyl chain used .
-
Estrogen Receptor Binding
- Field : Biochemistry
- Application : This compound has been found to bind to estrogen receptors with an affinity similar to that of ESR1 .
- Method : The binding affinity is determined through biochemical assays .
- Results : The compound activates expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .
Propiedades
IUPAC Name |
methyl 4-(4-chloro-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDQLSHRVKQKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205788 | |
| Record name | MCPB-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chloro-2-methylphenoxy)butanoate | |
CAS RN |
57153-18-1 | |
| Record name | MCPB-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPB-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCPB-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPB-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH6N0077W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















